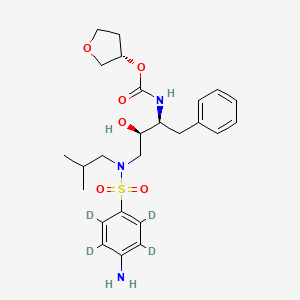
Amprenavir-d4-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amprenavir-d4-1 is a deuterium-labeled analogue of Amprenavir, a protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. This compound is primarily utilized as an internal standard in the quantification of Amprenavir by gas chromatography or liquid chromatography-mass spectrometry techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Amprenavir-d4-1 involves the incorporation of deuterium atoms into the molecular structure of Amprenavir. This is typically achieved through the use of deuterated reagents in the synthetic pathway. The key intermediate, (3S)-hydroxytetrahydrofuran, is prepared from L-malic acid, followed by the attachment of an (S)-tetrahydrofuranyloxy carbonyl group to L-phenylalanine .
Industrial Production Methods
Industrial production of this compound involves a series of stereoselective reactions to ensure the correct configuration of the molecule. The process is optimized for high yield and purity, utilizing advanced techniques in organic synthesis and purification .
Analyse Chemischer Reaktionen
Types of Reactions
Amprenavir-d4-1 undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include cytochrome P450 enzymes and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized metabolites and glucuronide conjugates, which are identified in urine and feces .
Wissenschaftliche Forschungsanwendungen
Amprenavir-d4-1 is extensively used in scientific research, particularly in the following fields:
Chemistry: As an internal standard in analytical chemistry for the quantification of Amprenavir.
Biology: In studies investigating the metabolism and pharmacokinetics of Amprenavir.
Medicine: In the development and testing of new antiretroviral therapies for HIV.
Industry: In the quality control and validation of pharmaceutical products containing Amprenavir.
Wirkmechanismus
Amprenavir-d4-1, like Amprenavir, inhibits the HIV viral proteinase enzyme. This inhibition prevents the cleavage of the gag-pol polyprotein, resulting in the formation of noninfectious, immature viral particles. The molecular targets include the HIV-1 protease enzyme, and the pathway involves the binding of the inhibitor to the active site of the enzyme, blocking its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indinavir: Another protease inhibitor used in the treatment of HIV.
Ritonavir: A protease inhibitor often used in combination with other antiretroviral drugs.
Nelfinavir: A protease inhibitor with a similar mechanism of action.
Uniqueness
Amprenavir-d4-1 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
Eigenschaften
Molekularformel |
C25H35N3O6S |
|---|---|
Molekulargewicht |
509.7 g/mol |
IUPAC-Name |
[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1/i8D,9D,10D,11D |
InChI-Schlüssel |
YMARZQAQMVYCKC-MHVPRHJPSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N(C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)O[C@H]3CCOC3)O)CC(C)C)[2H] |
Kanonische SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


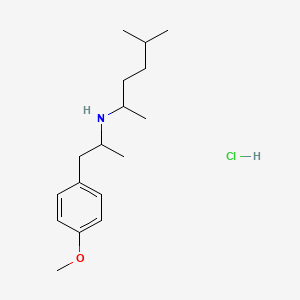
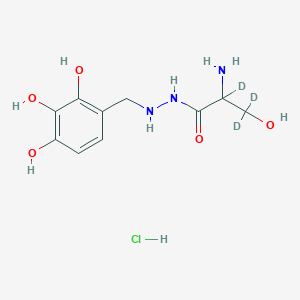

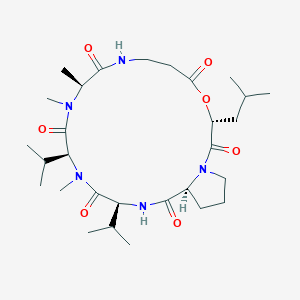
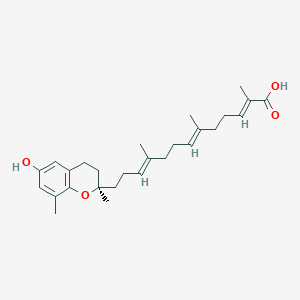
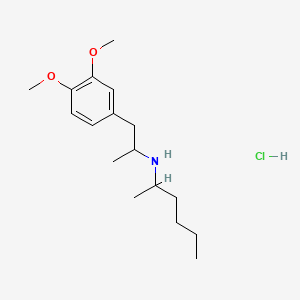
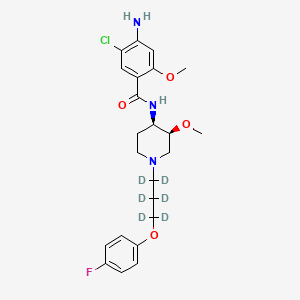
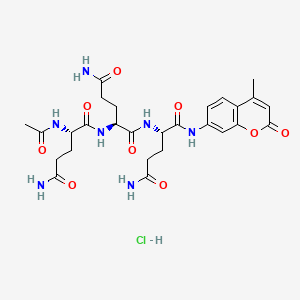
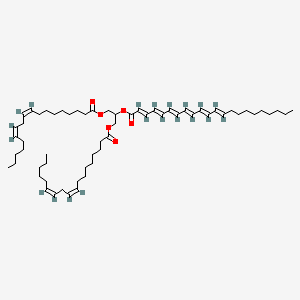
![2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B10819104.png)

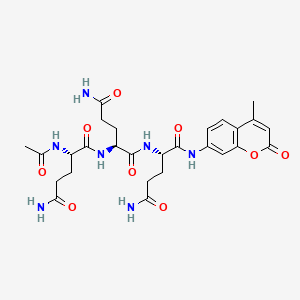
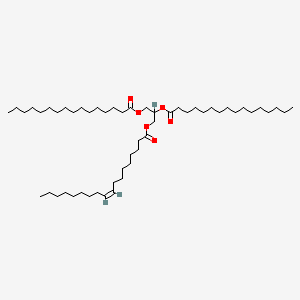
![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10819151.png)
